N-(Pyridin-2-ylsulfonyl)acetamide
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Overview
Description
N-(Pyridin-2-ylsulfonyl)acetamide is a chemical compound that features a pyridine ring attached to a sulfonyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-2-ylsulfonyl)acetamide typically involves the reaction of pyridine-2-sulfonyl chloride with acetamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(Pyridin-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(Pyridin-2-ylsulfonyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(Pyridin-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-(Pyridin-2-yl)acetamide: Lacks the sulfonyl group, which may result in different reactivity and biological activity.
N-(Pyrimidin-2-yl)acetamide: Contains a pyrimidine ring instead of a pyridine ring, which can alter its chemical properties and applications.
Uniqueness: N-(Pyridin-2-ylsulfonyl)acetamide is unique due to the presence of both the sulfonyl and acetamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8N2O3S |
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Molecular Weight |
200.22 g/mol |
IUPAC Name |
N-pyridin-2-ylsulfonylacetamide |
InChI |
InChI=1S/C7H8N2O3S/c1-6(10)9-13(11,12)7-4-2-3-5-8-7/h2-5H,1H3,(H,9,10) |
InChI Key |
GTEFPWHZDZTLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
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